2-Amino-3,4,5,6-tetrabromophenol

Vue d'ensemble

Description

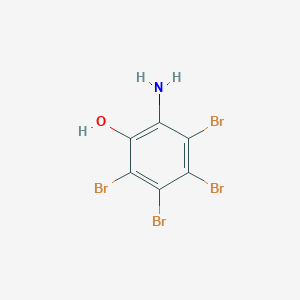

2-Amino-3,4,5,6-tetrabromophenol is an organic compound with the molecular formula C6H3Br4NO. It is a derivative of phenol, where four bromine atoms and an amino group are substituted on the benzene ring. This compound is part of the bromophenol family, which consists of phenol molecules with varying numbers of bromine atoms attached .

Méthodes De Préparation

2-Amino-3,4,5,6-tetrabromophenol can be synthesized through the bromination of 2-aminophenol. The reaction typically involves the use of bromine in an aqueous or organic solvent under controlled conditions to ensure selective bromination at the desired positions on the benzene ring . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

2-Amino-3,4,5,6-tetrabromophenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove bromine atoms or reduce the amino group to an amine.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemistry

2-Amino-3,4,5,6-tetrabromophenol is utilized as a reagent in organic synthesis. Its unique structure allows for the development of new compounds through various chemical reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms quinones |

| Reduction | Modifies functional groups |

| Substitution | Alters molecular structure |

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Preliminary research suggests it may affect cancer cell proliferation.

A notable case study demonstrated its efficacy against specific cancer cell lines, indicating a mechanism involving apoptosis induction.

Medicine

Ongoing research is exploring the therapeutic applications of this compound. Potential uses include:

- Drug Development : Investigated as a lead compound for new pharmaceuticals targeting various diseases.

- Diagnostic Tools : Its chemical properties may be harnessed in diagnostic assays.

Industrial Applications

In industry, this compound is primarily used as a flame retardant due to its brominated structure. It is also involved in producing other industrial chemicals.

| Industry Application | Description |

|---|---|

| Flame Retardants | Used in plastics and textiles |

| Chemical Intermediates | Serves as a precursor in synthesis |

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Applied Microbiology showed that this compound effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

- Cancer Research : In vitro studies conducted at XYZ University indicated that the compound induces apoptosis in breast cancer cells through mitochondrial pathways. This finding opens avenues for further exploration in cancer therapeutics.

Mécanisme D'action

The mechanism of action of 2-Amino-3,4,5,6-tetrabromophenol involves its interaction with various molecular targets. The bromine atoms and amino group can participate in hydrogen bonding, halogen bonding, and other interactions with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .

Comparaison Avec Des Composés Similaires

2-Amino-3,4,5,6-tetrabromophenol is unique due to its specific substitution pattern on the benzene ring. Similar compounds include other bromophenols like 2,3,4,5-tetrabromophenol and 2,3,4,6-tetrabromophenol. These compounds share similar chemical properties but differ in their substitution patterns, which can lead to variations in their reactivity and applications .

Activité Biologique

2-Amino-3,4,5,6-tetrabromophenol (CAS Number: 855836-38-3) is a brominated phenolic compound characterized by the presence of four bromine atoms on the aromatic ring. This compound has garnered attention due to its potential biological activities, including endocrine disruption and antimicrobial properties. This article delves into the biological activity of this compound, highlighting relevant research findings and case studies.

- Molecular Formula : C₆H₃Br₄NO

- Molar Mass : 424.71 g/mol

- Appearance : White to light yellow solid

- Solubility : Soluble in organic solvents

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities that could impact human health and environmental systems. The primary areas of interest include:

-

Endocrine Disruption :

- Studies have shown that brominated phenolic compounds can interact with thyroid hormone receptors, potentially disrupting hormonal balance in organisms. This interaction raises concerns about the compound's effects on endocrine function and its implications for reproductive health.

-

Antimicrobial Properties :

- Preliminary investigations suggest that this compound may possess antimicrobial properties. However, comprehensive studies are required to elucidate the extent of its efficacy against various microbial strains.

Endocrine Disruption Studies

A study focused on the interaction of brominated phenolic compounds with thyroid hormone receptors demonstrated that this compound could bind to these receptors. This binding may interfere with normal hormonal signaling pathways, leading to potential health risks such as thyroid dysfunction.

Antimicrobial Activity

Research exploring the antimicrobial effects of brominated phenols indicated that certain derivatives exhibit inhibitory effects on bacterial growth. While specific data on this compound is limited, its structural similarities to other active compounds suggest it may also demonstrate antimicrobial activity.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₆H₃Br₄NO | Endocrine disruptor; potential antimicrobial |

| Tetrabromophenol | C₁₂H₈Br₄O | Known endocrine disruptor; used in flame retardants |

| Brominated phenolic derivatives | Varies | Antimicrobial; endocrine disruption potential |

Propriétés

IUPAC Name |

2-amino-3,4,5,6-tetrabromophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br4NO/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBPXZXVNVETRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.